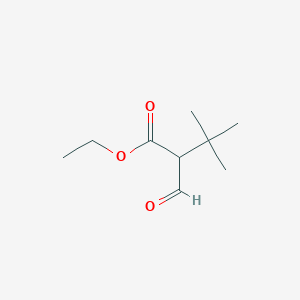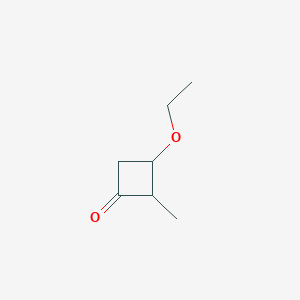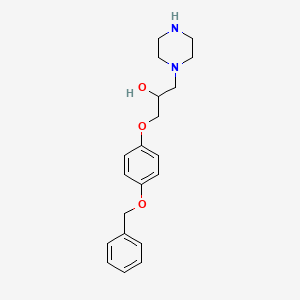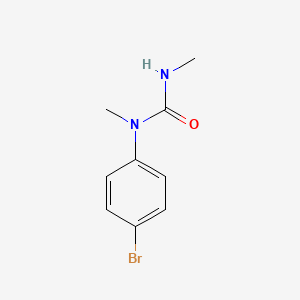![molecular formula C6H14Cl2N2 B13906305 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere, mimicking the structure of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its incorporation into drug molecules to improve their efficacy and stability.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride is unique due to its bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Some similar compounds include:
Bicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but may have different functional groups.
Piperidine analogs: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties
Propriétés
Formule moléculaire |
C6H14Cl2N2 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
3-azabicyclo[3.1.1]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-1-5(2-6)3-8-4-6;;/h5,8H,1-4,7H2;2*1H |
Clé InChI |
PRUAOXGNFKCGNL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CNC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

